N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
Description
N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a synthetic small molecule characterized by a dihydroquinoxaline core fused with a carboxamide group and a 4-(tert-butyl)phenyl substituent. The dihydroquinoxaline scaffold (3-oxo-3,4-dihydroquinoxaline) confers partial aromaticity and redox sensitivity, while the tert-butylphenyl group introduces steric bulk and lipophilicity. This compound is synthesized via alkylation and amide coupling reactions, as described in protocols for analogous dihydroquinoxaline derivatives . Notably, the tert-butyl group enhances metabolic stability but may reduce aqueous solubility due to its hydrophobic nature.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-oxo-2,4-dihydroquinoxaline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-19(2,3)13-8-10-14(11-9-13)20-18(24)22-12-17(23)21-15-6-4-5-7-16(15)22/h4-11H,12H2,1-3H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYUEFCGEQGSQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The tert-butylphenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids are often employed to facilitate the Friedel-Crafts acylation, while the amidation step may be carried out using coupling reagents like EDCI or DCC to ensure high efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, alcohol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent for the treatment of cancer and other diseases due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, while the tert-butylphenyl group can enhance binding affinity through hydrophobic interactions. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Core Heterocycle Variations: Dihydroquinoxaline vs. Dihydroquinoline
However, the 3,4-dihydro moiety renders it prone to oxidation under acidic conditions, forming a fully aromatic quinoxalin-2(1H)-one derivative .
Quinoline Derivatives: Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide () feature a dihydroquinoline core. The quinoline system’s single nitrogen heterocycle provides distinct electronic properties, often enhancing binding to enzymes or transporters via hydrogen bonding. For example, adamantyl-substituted quinolines exhibit moderate potency in preclinical models, attributed to their rigid, bulky substituents improving target engagement .
Key Difference: Dihydroquinoxalines may exhibit greater redox sensitivity compared to dihydroquinolines, impacting their stability in biological systems.
Substituent Effects: Tert-Butylphenyl vs. Adamantyl and Selenanyl Groups
Adamantyl Analogues: The adamantyl group in quinoline derivatives (e.g., Compound 67, ) combines hydrophobicity with rigidity, improving binding to hydrophobic pockets in proteins. However, adamantyl groups may increase molecular weight (e.g., 422 g/mol for Compound 67) and synthetic complexity .
Selenanyl-Propanoyl Derivatives: describes 4-(2-(Phenylselanyl)propanoyl)-N-(prop-2-yn-1-yl)-3,4-dihydroquinoxaline-1(2H)-carboxamide, where selenium introduces redox-active properties. Selenium can enhance antioxidant activity but may also confer toxicity risks compared to the tert-butyl group in the target compound .
Functional Activity: Carboxamide Linkers and Transporter Inhibition
Target Compound : The carboxamide moiety is critical for hydrogen bonding with biological targets. While its specific activity is unreported, structural parallels exist with BCRP inhibitors like Ko143 (), a fumitremorgin C analogue. Ko143’s carboxamide groups contribute to high potency (IC50 < 10 nM for BCRP inhibition) and specificity, avoiding off-target effects on P-glycoprotein or MRP1 .
Ko143 Comparison : Unlike the target compound, Ko143 features a tetracyclic scaffold, which improves in vivo stability and oral bioavailability. The target compound’s simpler structure may offer synthetic accessibility but could lack comparable potency without optimization.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. The presence of the tert-butyl group enhances its lipophilicity, which can influence its biological activity and pharmacokinetics.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of quinoxaline, including this compound, exhibit significant anti-inflammatory properties. In particular:
- Inhibition of Proinflammatory Cytokines : A study evaluated the anti-inflammatory activity of various quinoxaline derivatives in J774A.1 macrophages. The compound significantly inhibited lipopolysaccharide (LPS)-induced expression of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
- Mechanism of Action : The mechanism involves the inhibition of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .
2. Anticancer Activity
The potential anticancer effects of this compound have also been investigated:
- Cell Viability Assays : Compounds similar to this compound exhibited IC50 values ranging from 0.81 μM to 2.91 μM against various cancer cell lines . This suggests a strong cytotoxic effect on cancer cells.
- Dual Inhibition : Some derivatives have shown dual inhibitory activity against epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), making them promising candidates for cancer therapy .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Half-life (T1/2) | 11.8 hours |
| Bioavailability (F) | 36.3% |
This data suggests that the compound has a reasonable duration of action and systemic availability, which are critical factors for therapeutic efficacy .
Case Study 1: Acute Lung Injury Model
In an in vivo study using an LPS-induced acute lung injury model, administration of a related quinoxaline derivative significantly improved survival rates and reduced pathological changes in lung tissue. The treatment led to decreased pulmonary edema and macrophage infiltration, highlighting its therapeutic potential in inflammatory lung diseases .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that compounds with similar structures to this compound effectively inhibited cell proliferation and induced apoptosis. The most potent compounds were identified as having IC50 values below 5 μM across multiple cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
